molecular formula C17H17ClO3 B1221202 Clobuzarit CAS No. 22494-47-9

Clobuzarit

Cat. No. B1221202
CAS RN: 22494-47-9
M. Wt: 304.8 g/mol
InChI Key: UGOFYAXVVVXMQT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Clobuzarit (also known as Clozic) is a compound originally developed for the treatment of atherosclerosis . It was later found to possess antirheumatic and weak anti-inflammatory properties and was evaluated as a disease-modifying antirheumatic drug .


Synthesis Analysis

Clobuzarit is an antirheumatic drug that inhibits the production of fatty acids, which are important for the synthesis of polymeric matrix in liver cell mitochondria . It also has been shown to inhibit enzymes involved in inflammatory disease activity such as cyclooxygenase-2 and 5-lipoxygenase .


Molecular Structure Analysis

The molecular formula of Clobuzarit is C17H17ClO3 . The molecular weight is 304.8 g/mol . The structure can be represented by the SMILES notation: CC©(C(=O)O)OCC1=CC=C(C=C1)C2=CC=C(C=C2)Cl .


Physical And Chemical Properties Analysis

Clobuzarit has a melting point of 171.46 °C and a boiling point of 432.74 °C .

Scientific Research Applications

Liver Response to Chronic Administration in Different Species

Clobuzarit, a hypolipidemic agent, has been studied for its effects on liver morphology and biochemistry in various species following chronic administration. In rodents like rats and mice, clobuzarit caused dose-dependent enlargement of liver cells, peroxisome proliferation, and induction of fatty acid oxidation enzyme systems. However, this effect was not observed in species like dogs or marmosets, highlighting the challenges in predicting human effects from animal data (Orton et al., 1984).

Comparative Toxicology of Hypolipidaemic Fibrates

A study on the fibrate chemicals, including clobuzarit, revealed that they are non-genotoxic rodent carcinogens. The mechanism involved hepatocellular peroxisome proliferation and smooth endoplasmic reticulum changes. This research contributed to the shift from descriptive to mechanistic toxicology and highlighted the importance of species differences in the mechanism of toxicity (Northup, 1996).

Influence on Arthritic Disease

Clobuzarit was found to be active in various models of polyarthritis in rats, indicating its potential in slowing down the erosive progression of rheumatoid arthritis. This research suggested the possibility of using clobuzarit as a treatment for arthritic diseases (Hunneyball et al., 1989).

Effect on Peroxisomal and Mitochondrial Functions

Research on the effect of clobuzarit on liver mitochondrial and peroxisomal proteins in rats showed that it is a strong peroxisomal proliferator. The study provided insights into the drug's influence on cellular structures and functions related to lipid metabolism (Malki et al., 1991).

Cytochrome P-452 and Fatty Acid Metabolism

A study investigating the influence of clobuzarit on hepatic cytochrome P-450 and fatty acid metabolism in rats found that clobuzarit induced the hydroxylation of lauric acid and the production of a specific isoenzyme, cytochrome P-452. This research provided insights into the molecular mechanisms by which hypolipidemic agents like clobuzarit affect fatty acid metabolism (Bains et al., 1985).

properties

IUPAC Name

2-[[4-(4-chlorophenyl)phenyl]methoxy]-2-methylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClO3/c1-17(2,16(19)20)21-11-12-3-5-13(6-4-12)14-7-9-15(18)10-8-14/h3-10H,11H2,1-2H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGOFYAXVVVXMQT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)O)OCC1=CC=C(C=C1)C2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8020335
Record name Clobuzarit
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8020335
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

304.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Clobuzarit

CAS RN

22494-47-9
Record name Clobuzarit
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=22494-47-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Clobuzarit [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022494479
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Clobuzarit
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8020335
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Clobuzarit
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.040.926
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name CLOBUZARIT
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W3D7B06505
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

A stirred suspension of 2-[4-(4-chlorophenyl)phenyl]-5,5-dimethyl-1,3-dioxolan-4-one (100.0 g.), 5% w/w palladium on carbon (10 g.) in a mixture of ethanol (500 ml.) and water (1000 ml.) was cooled to 10° to 15° C. and treated with carbon dioxide gas. The temperature and gas flow were maintained during the addition of a solution of sodium borohydride (63.0 g.) in water (250 ml.) during 1 hour. After 5 hours at 15° to 20° C. the pH of the reaction mixture was adjusted to pH 12 with 47% w/w sodium hydroxide solution and diluted with ethanol (1000 ml.). The residue was separated by filtration and washed successively with ethanol (2×250 ml.) and water (2×250 ml.). The combined filtrate and washings were evaporated to about half volume and the pH adjusted to 3 with 34% w/w hydrochloric acid. The solid which formed was recrystallised twice from toluene to give 2-[4-(4-chlorophenyl)benzyloxy]-2-methylpropionic acid, (m.p. 154°-155° C.) in 42% yield.
Name
2-[4-(4-chlorophenyl)phenyl]-5,5-dimethyl-1,3-dioxolan-4-one
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
10 g
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
63 g
Type
reactant
Reaction Step Three
Name
Quantity
250 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
500 mL
Type
solvent
Reaction Step Five
Name
Quantity
1000 mL
Type
solvent
Reaction Step Five
Quantity
1000 mL
Type
solvent
Reaction Step Six

Synthesis routes and methods II

Procedure details

A solution of 4-(4-chlorophenyl)benzaldehyde (41.5 g.) in chlorobenzene (250 ml.) containing in addition 2-hydroxy-2-methylpropionic acid (29.7 g.) and p-toluenesulphonic acid monohydrate (2.7 g.) was heated under reflux for 6 hours at reduced pressure (105° C., 313 mm Hg) with continuous removal of water by azeotropic distillation. The solution was then cooled, washed successively with 10% w/v sodium carbonate solution (500 ml.) and water (2×500 ml.), dried (MgSO4), filtered and diluted with fresh chlorobenzene to a volume of 350 ml. to give a solution containing 14.3% w/v of 2-[4-(4-chlorophenyl)-phenyl]-5,5-dimethyl-1,3-dioxolanone-4-one, as estimated by gas-liquid chromatography. This solution (35 ml.) was added during 1 hour at 0° to 5° C. under an argon atmosphere to a stirred solution of t-butyl magnesium chloride [prepared from magnesium turnings (1.61 g.) and a solution of t-butyl chloride (9.33 ml.) in anhydrous ether (40 ml.)]. The mixture was stirred for 1 hour at 0° to 5° C. and then for a further 16 hours at room temperature before being poured into 1.5 M hydrochloric acid (100 ml.). The organic phase was separated and washed with water (2×100 ml.), dried (Na2SO4) and evaporated to give 2-[4-(4-chlorophenyl)benzyloxy]-2-methyl-propionic acid (9.23 g.), m.p. 154°-155° C., after recrystallisation from toluene.
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
41.5 g
Type
reactant
Reaction Step Three
Quantity
29.7 g
Type
reactant
Reaction Step Three
Quantity
2.7 g
Type
reactant
Reaction Step Three
Quantity
250 mL
Type
solvent
Reaction Step Three
[Compound]
Name
2-[4-(4-chlorophenyl)-phenyl]-5,5-dimethyl-1,3-dioxolanone-4
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
1.61 g
Type
reactant
Reaction Step Six
Quantity
9.33 mL
Type
reactant
Reaction Step Seven
Quantity
100 mL
Type
reactant
Reaction Step Eight

Synthesis routes and methods III

Procedure details

Palladium on carbon (5% w/w, 0.1 g.) was added to a solution of 2-[4-(4-chlorophenyl)-phenyl]-5,5-dimethyl-1,3-dioxolan-4-one (0.3 g.) in ethanol (50 ml.). The suspension was treated with hydrogen gas at 25° C. and atmospheric pressure for 1.5 hours. The catalyst was removed by filtration and the filtrate evaporated. The residue was dissolved in toluene (10 ml.) and the solution obtained was extracted with 1 M sodium hydroxide solution (10 ml.). The aqueous extracts were acidified with 2 M hydrochloric acid and extracted with toluene (2×10 ml.). By evaporation of the toluene extracts, there may thus be obtained 2-[4-(4-chlorophenyl)benzyloxy]-2-methylpropionic acid, as a waxy solid equivalent to that obtained in Example 12.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
2-[4-(4-chlorophenyl)-phenyl]-5,5-dimethyl-1,3-dioxolan-4-one
Quantity
0.3 g
Type
reactant
Reaction Step Two
Quantity
0.1 g
Type
catalyst
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Clobuzarit
Reactant of Route 2
Reactant of Route 2
Clobuzarit
Reactant of Route 3
Reactant of Route 3
Clobuzarit
Reactant of Route 4
Reactant of Route 4
Clobuzarit
Reactant of Route 5
Clobuzarit
Reactant of Route 6
Clobuzarit

Citations

For This Compound
204
Citations
TC Orton, HK Adam, M Bentley, B Holloway… - Toxicology and applied …, 1984 - Elsevier
Clobuzarit is structurally related to a number of hypolipidemic agents which produce … oral administration of clobuzarit at two dose levels. Expected (peak) serum levels of clobuzarit were …
Number of citations: 77 www.sciencedirect.com
DB Haydock, TPC MULHOLLAND… - European journal of …, 1984 - pascal-francis.inist.fr
Analogues of clofibrate and clobuzarit containing fluorine in the side chains … Analogues of clofibrate and clobuzarit containing fluorine in the side chains … Clobuzarit analogue …
Number of citations: 18 pascal-francis.inist.fr
GG GIBSON, SUEM GARDINER, D GILLETT… - 1985 - portlandpress.com
Chronic dietary administration of various hypolipidaemic drugs to rats results in hepatomegaly and produces a marked proliferation of peroxisomes and endoplasmic reticulum. Recent …
Number of citations: 2 portlandpress.com
SJ Northup - Journal of the American College of Toxicology, 1996 - journals.sagepub.com
… The fibrate chemicals clofibrate, methyl clofenapate and clobuzarit are hypolipidemic agents … kidney in humans whereas methyl clophenapate and clobuzarit are eliminated through the …
Number of citations: 2 journals.sagepub.com
PEO Williams, HA Bird, S Minty… - … & drug disposition, 1992 - Wiley Online Library
… It is structurally similar to clobuzarit (Figure l), which showed a promising profile in phase I1 and phase I11 clinical trials involving 2000 patients.' Clobuzarit was subsequently withdrawn …
Number of citations: 2 onlinelibrary.wiley.com
EJ Lewis, J Bishop, CH Cashin - Journal of pharmacological methods, 1989 - Elsevier
… Clobuzarit, included in this study because of its antirheumatic activity, initially was characterized in animal models of inflammation before being evaluated in the clinic. In both animals …
Number of citations: 32 www.sciencedirect.com
MC Venuti - Annual Reports in Medicinal Chemistry, 1986 - Elsevier
… Finally, the biological and pharmacological profile of clobuzarit (… A weak anti-inflammatory agent, clobuzarit inhibits the acute … the withdrawal of clobuzarit from further consideration.30 …
Number of citations: 5 www.sciencedirect.com
SK Bains, SM Gardiner, K Mannweiler, D Gillett… - Biochemical …, 1985 - Elsevier
… with WY-14,643 and clobuzarit. … clobuzarit. There was also an increase in the total cytochrome P-450 levels above control levels, with maximum induction observed with both clobuzarit …
Number of citations: 119 www.sciencedirect.com
KD Rainsford, A Davies, L Mundy… - Journal of pharmacy …, 1989 - academic.oup.com
… clinical appearance of the arthritic rats when graded on a scale of 0 (no improvement) to 3+ (most improvement) were 2-3 + 0-5 (mean f sd) for azapropazone, 2.3 +O-7 for clobuzarit, 2.7 …
Number of citations: 17 academic.oup.com
M Medica-Mere, N Knutsford-UK - Lead Article, 2006 - Citeseer
… The second analog, clobuzarit, was also developed as a replacement for MCP— the … Clobuzarit was less effective than clofibrate in displacing thyroxine from albumin. 12 Clobuzarit had …
Number of citations: 2 citeseerx.ist.psu.edu

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.